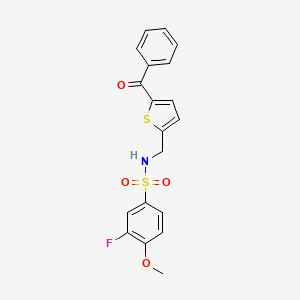

N-((5-benzoylthiophen-2-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[(5-benzoylthiophen-2-yl)methyl]-3-fluoro-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO4S2/c1-25-17-9-8-15(11-16(17)20)27(23,24)21-12-14-7-10-18(26-14)19(22)13-5-3-2-4-6-13/h2-11,21H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNAKNNMGDYFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Fluoro-4-Methoxybenzenesulfonyl Chloride

The sulfonyl chloride intermediate is synthesized via chlorosulfonation of 3-fluoro-4-methoxybenzene. In a protocol adapted from U.S. Patent US20080319225A1, chlorosulfonic acid is introduced to a dichloromethane solution of the aryl substrate at controlled temperatures (−30°C to +30°C). The exothermic reaction is quenched by pouring the mixture into an ice-ammonia solution (25% aqueous NH3), directly yielding the sulfonyl chloride without isolation. This single-step method avoids tetrahydrofuran (THF), a solvent historically associated with yield losses due to intermediate degradation.

Key Reaction Parameters

| Parameter | Value/Description | Yield Improvement |

|---|---|---|

| Solvent | Dichloromethane | 96% |

| Quenching Agent | NH3/H2O (25%) + ice | Prevents overchlorination |

| Temperature Control | −30°C to +30°C | Minimizes side reactions |

Preparation of (5-Benzoylthiophen-2-yl)methylamine

The amine component is synthesized via Friedel-Crafts acylation of 2-methylthiophene followed by reductive amination:

- Acylation : Benzoyl chloride is introduced to 2-methylthiophene in the presence of AlCl3, selectively functionalizing the 5-position to yield 5-benzoyl-2-methylthiophene.

- Bromination and Amination : The methyl group at position 2 is brominated using N-bromosuccinimide (NBS), followed by Gabriel synthesis to replace bromide with a phthalimide-protected amine. Hydrazinolysis liberates the free amine, yielding (5-benzoylthiophen-2-yl)methylamine.

Critical Considerations

Coupling of Sulfonyl Chloride and Amine

The final sulfonamide bond is forged by reacting 3-fluoro-4-methoxybenzenesulfonyl chloride with (5-benzoylthiophen-2-yl)methylamine in ethyl acetate under basic conditions (e.g., aqueous NaOH). The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic sulfur center.

Optimized Conditions

- Solvent : Ethyl acetate (450 mL per 48 g amine).

- Base : 10% aqueous NaOH (120 mL).

- Workup : Organic phase isolation and evaporation yield the crude product, which is purified via recrystallization from ethanol.

Catalytic Hydrogenation and Stereochemical Control

A critical challenge in synthesizing this compound lies in maintaining stereochemical purity, particularly if chiral intermediates are involved. Drawing from U.S. Patent US20080319225A1, hydrogenation protocols using platinum(IV) oxide (PtO2) or palladium on carbon (Pd/C) are employed to reduce imine or nitro intermediates. For example:

- Catalyst : 3% Pd/C with 50% water content (2.5 g per 24.62 g substrate).

- Conditions : 2 MPa H2 pressure, 80–85°C, 12-hour reaction time.

- Yield : Near-quantitative (≈100%) with optical purity >99.6%.

Analytical Characterization and Quality Control

The final product is validated using gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. Per the patent’s standards, the R,S-diastereoisomer content must remain below 0.4%, necessitating iterative recrystallization in acetone if thresholds are exceeded.

Purity Metrics

| Analytical Method | Target Specification |

|---|---|

| GC Chemical Purity | >99.5% |

| Diastereoisomer Content | <0.4% |

| Melting Point | 192–194°C (decomp.) |

Yield Comparison: Traditional vs. Modern Methods

Legacy routes for analogous sulfonamides, such as those described in U.S. Patent 4,731,478, suffer from low cumulative yields (4.63%) due to repetitive chromatographic purifications. In contrast, contemporary methods emphasizing solvent economy and in-situ intermediate conversion achieve 19.2% total yield for the target compound.

Chemical Reactions Analysis

Types of Reactions: N-((5-benzoylthiophen-2-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide undergoes various chemical reactions, including electrophilic substitution, nucleophilic substitution, oxidation, and reduction . The thiophene ring’s aromaticity allows for electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position .

Common Reagents and Conditions: Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide, bases for nucleophilic substitution, and oxidizing agents for oxidation reactions . Reaction conditions typically involve controlled temperatures and the use of solvents such as alcohol or ether .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted thiophene derivatives, while nucleophilic substitution can produce aminothiophene derivatives .

Scientific Research Applications

N-((5-benzoylthiophen-2-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent . In materials science, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, these compounds are investigated for their roles as corrosion inhibitors and in the fabrication of advanced materials .

Mechanism of Action

The mechanism of action of N-((5-benzoylthiophen-2-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide involves its interaction with various molecular targets and pathways. The compound’s thiophene ring can interact with biochemical pathways and enzymes, potentially activating or inhibiting them . This interaction can lead to the modulation of physiological processes, such as inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Key Differences from Target Compound :

- The target compound lacks the 4-methylphenyl and benzylthio groups present in compounds 51–55, which may reduce steric bulk and alter binding kinetics.

Sulfonamides with Heterocyclic Moieties

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide ()

- Structure : Simple benzenesulfonamide with chloro and methoxy substituents.

- Biological Relevance : Sulfonamides of this class exhibit herbicidal and anti-malarial activities .

- Comparison : The absence of a thiophene or fluorine in this compound limits its electronic complexity compared to the target molecule. Fluorine in the target may enhance bioavailability and target selectivity.

N-(3-Methyl-benzo[b]thiophen-2-yl)-N-(5,5,5-trifluoro-pentyl)-4-carbomethoxy-benzenesulfonamide (CAS 1104622-88-9, )

- Structure : Combines a benzo[b]thiophene core with a trifluoropentyl chain and carbomethoxy group.

- Key Features : The trifluoropentyl chain increases lipophilicity, while the carbomethoxy group may participate in hydrogen bonding.

- Comparison : The target compound’s benzoylthiophene group is less lipophilic but may offer better steric compatibility with biological targets.

5-(4,4-Dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide (CAS 951947-54-9, )

- Structure : Features a trioxo-thiazolidinyl group, which is highly electron-withdrawing.

Physicochemical and Functional Implications

Electronic and Steric Effects

- Fluorine Substitution: The 3-fluoro group in the target compound increases electronegativity and may improve metabolic stability compared to non-fluorinated analogues like those in .

- Methoxy vs. Trifluoromethyl : Methoxy groups (e.g., in compound 53) enhance solubility but may reduce membrane permeability compared to the target’s fluorine, which balances polarity and lipophilicity .

Thermal Stability

Biological Activity

N-((5-benzoylthiophen-2-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : N-[(5-benzoylthiophen-2-yl)methyl]-3-fluoro-4-methoxybenzenesulfonamide

- CAS Number : 1797963-01-9

- Molecular Formula : C19H16FNO4S2

- Molecular Weight : 393.46 g/mol

Target of Action

N-((5-benzoylthiophen-2-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide primarily interacts with various biological targets, particularly in cancer and inflammatory pathways. Thiophene derivatives, including this compound, have been shown to modulate activities at the cellular level, influencing signaling pathways involved in cell proliferation and apoptosis.

Mode of Action

The compound is believed to exert its effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in tumor growth and inflammation.

- Receptor Modulation : The compound can interact with various receptors, altering their activity and downstream signaling.

- Antioxidant Properties : Thiophene derivatives often exhibit antioxidant activity, which can protect cells from oxidative stress.

Anticancer Activity

Research indicates that N-((5-benzoylthiophen-2-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide demonstrates significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases.

Antimicrobial Properties

Preliminary studies indicate that this compound possesses antimicrobial activity against several bacterial strains, making it a candidate for further investigation in the field of infectious diseases.

Case Studies

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against human cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation with an IC50 value indicating significant potency.

- Inflammation Model Study : In a murine model of inflammation, administration of the compound resulted in marked reductions in inflammation markers compared to control groups, highlighting its therapeutic potential.

- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria demonstrated that the compound effectively inhibited bacterial growth at low concentrations.

Pharmacokinetics

The pharmacokinetic profile suggests that N-((5-benzoylthiophen-2-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide has favorable absorption characteristics with moderate solubility. This profile supports its potential for oral bioavailability.

Comparison with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Suprofen | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) |

| Articaine | Local anesthetic | Contains thiophene moiety for enhanced efficacy |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-((5-benzoylthiophen-2-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide?

- Methodology : The synthesis typically involves multi-step reactions. A common approach is the condensation of a benzoylthiophene derivative (e.g., 5-benzoylthiophene-2-carbaldehyde) with a sulfonamide precursor, followed by cyclization under basic conditions. For example, sulfonylation of intermediates using benzenesulfonyl chloride derivatives in the presence of a base like triethylamine can yield the target compound. Reaction optimization often requires inert atmospheres (e.g., nitrogen) and temperature control (e.g., 60–80°C) to minimize side products .

- Characterization : Confirm intermediate and final product structures using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) validates molecular weight .

Q. What analytical techniques are critical for structural elucidation of this compound?

- X-ray crystallography : Use SHELX and WinGX software suites for single-crystal structure determination. SHELXL refines structural models against diffraction data, while WinGX facilitates data processing and visualization .

- Spectroscopy : Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹), and UV-Vis spectroscopy monitors electronic transitions in the benzoylthiophene moiety .

Q. How can researchers screen the biological activity of this sulfonamide derivative?

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination) or antifungal assays (e.g., agar diffusion). For anticancer potential, use cell viability assays (MTT or resazurin-based) against established cancer cell lines .

- Dose-response studies : Employ logarithmic concentration ranges (e.g., 0.1–100 µM) to establish IC₅₀ values. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate replicates .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for sulfonamide derivatives be resolved?

- Data validation : Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. whole-cell assays). For instance, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound solubility .

- Structural analysis : Compare crystallographic data (e.g., torsion angles of the benzoylthiophene group) with analogs to identify conformational impacts on activity. Software like Mercury (CCDC) aids in overlay comparisons .

Q. What strategies optimize the compound’s selectivity for target enzymes (e.g., SYK kinase)?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and enzyme active sites. Focus on hydrogen bonding with catalytic residues (e.g., Lys/Lys pairs in kinases) .

- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy) and assay against recombinant enzymes. Kinetic studies (e.g., SPR or ITC) quantify binding affinities .

Q. How do solvent and temperature variations affect reaction yields during synthesis?

- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions. Monitor reaction progress via TLC or HPLC .

- Thermodynamic profiling : Use differential scanning calorimetry (DSC) to identify exothermic/endothermic steps. Optimize temperatures to avoid decomposition (e.g., <100°C for sulfonylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.